![molecular formula C18H13Cl2FN2O3S2 B2408960 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 898405-63-5](/img/structure/B2408960.png)
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Description
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a chemical compound with potential applications in scientific research. This compound is also known as DTT-205 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Scientific Research Applications
Synthesis and Characterization
- Synthesis Process : The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves a reaction between benzo[d]thiazol-2-amine and flurbiprofen, yielding a high-quality product. This process is characterized using various spectral data like 1H, 13C, UV, IR, and mass spectrometry (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial and Cytotoxic Activities
- Antimicrobial Activity : Thiazole derivatives, including N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, have been studied for their antimicrobial properties. Certain derivatives have shown significant antibacterial and anticandidal effects against various strains like C. parapsilosis and C. glabrata (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
- Cytotoxic Activity : These compounds have also been evaluated for cytotoxic activity against various human cell lines, including leukemia and embryonic fibroblast cells, with some demonstrating significant cytotoxicity (Dawbaa et al., 2021).
Anticancer Potential
- Anticancer Agents : Research has highlighted the potential of thiazole derivatives as anticancer agents. Various derivatives have been synthesized and tested for their ability to inhibit cancer cell growth, with some showing promising results against specific cancer cell lines (Rostom, 2006).
Antiviral Activity
- Anti-Tobacco Mosaic Virus Activity : Some synthesized derivatives of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide have demonstrated specific antiviral activities, particularly against the tobacco mosaic virus (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Glucocorticoid Receptor Modulation
- GR Modulators : Thiazole derivatives with a sulfonyl group, similar in structure to the compound , have been explored as glucocorticoid receptor modulators, highlighting the importance of certain structural components like H-bond acceptors and 4-fluorophenyl moieties in receptor binding and functional activity (Xiao, Wu, Sheppeck, Habte, Cunningham, Somerville, Barrish, Nadler, & Dhar, 2013).
properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FN2O3S2/c19-14-6-1-11(9-15(14)20)16-10-27-18(22-16)23-17(24)7-8-28(25,26)13-4-2-12(21)3-5-13/h1-6,9-10H,7-8H2,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCJHCKLFMXJIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide |
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